3-amino-N-(3,4-dichlorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide -

3-amino-N-(3,4-dichlorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide

Catalog Number: EVT-3603050
CAS Number:
Molecular Formula: C16H13Cl2N3OS
Molecular Weight: 366.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of thieno[2,3-b]pyridine derivatives, as exemplified in [], typically involves a multi-step process starting from readily available precursors. While the specific synthesis of 3-amino-N-(3,4-dichlorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide is not described, we can infer potential synthetic routes based on analogous compounds.

Molecular Structure Analysis

While the exact molecular structure of the target compound is not provided in the papers, we can infer key features based on the reported structures of similar thieno[2,3-b]pyridines [, , ]. The structure would consist of a fused thieno[2,3-b]pyridine ring system, with the following substituents:

Chemical Reactions Analysis

The provided papers describe various chemical reactions involving thieno[2,3-b]pyridines []. Based on this information, we can predict the reactivity of the target compound:

Mechanism of Action

Although the specific mechanism of action for the target compound is unknown, research on related thieno[2,3-b]pyridine derivatives suggests potential interactions with specific biological targets. Notably, these compounds have shown activity as allosteric modulators of muscarinic acetylcholine receptors (mAChRs) [, , ].

Applications
  • Medicinal chemistry: This compound could be used as a starting point for developing novel therapeutic agents targeting mAChRs, potentially for the treatment of diseases like Alzheimer's disease and schizophrenia [].

3-[Bis(p-tolylsulfonyl)amino]-N-(4-chlorobenzyl)-6-(3,4-dichlorophenyl)thieno[2,3-b]pyridine-2-carboxamide []

Relevance: This compound showcases the structural diversity possible within the thieno[2,3-b]pyridine scaffold, particularly highlighting how modifications at the 2- and 3-positions can significantly alter the overall structure compared to 3-amino-N-(3,4-dichlorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide.

Relevance: VU10010 shares a high degree of structural similarity with 3-amino-N-(3,4-dichlorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide. Both compounds have the same core structure of 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide. The primary difference lies in the substituent on the carboxamide nitrogen. VU10010 has a 4-chlorobenzyl group, while the target compound has a 3,4-dichlorophenyl group. This subtle difference suggests that both compounds may belong to a series of M4 mAChR modulators and exhibit similar biological activities.

VU0152099 (3-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)-4,6-dimethylthieno[2,3-b]pyridine carboxamide) []

Compound Description: This compound is a centrally penetrant analog of VU10010, designed to overcome the limitations of its parent compound. VU0152099 acts as a potent and selective positive allosteric modulator of M4 mAChRs, demonstrating efficacy in reversing amphetamine-induced hyperlocomotion in rats, a model sensitive to antipsychotic agents. []

Relevance: VU0152099 shares the core 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide structure with 3-amino-N-(3,4-dichlorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide. The key structural difference lies in the substituent on the carboxamide nitrogen. VU0152099 features a benzo[d][1,3]dioxol-5-ylmethyl group, whereas the target compound has a 3,4-dichlorophenyl group. This comparison underscores the importance of the carboxamide substituent in modulating the activity and pharmacological properties within this class of compounds.

VU0152100 (3-amino-N-(4-methoxybenzyl)-4,6-dimethylthieno[2,3-b]pyridine carboxamide) [, ]

Compound Description: VU0152100 is another centrally penetrant analog of VU10010, developed for its improved physicochemical properties and ability to cross the blood-brain barrier. Like its predecessors, VU0152100 acts as a potent and selective positive allosteric modulator of M4 mAChRs. It effectively reverses amphetamine-induced hyperlocomotion in rats, suggesting potential antipsychotic properties. [] This compound was also investigated for its binding affinity to the allosteric sites of M2 and M4 mAChRs. []

Relevance: Similar to the target compound, VU0152100 features the same 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide core structure. The difference lies in the substituent attached to the carboxamide nitrogen. VU0152100 possesses a 4-methoxybenzyl group, whereas 3-amino-N-(3,4-dichlorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide has a 3,4-dichlorophenyl group. These subtle structural variations highlight the possibility of designing compounds with enhanced pharmacological profiles within this chemical class by modifying the carboxamide substituent.

LY2033298 (3-amino-5-chloro-6-methoxy-4-methyl-thieno(2,3-b)pyridine-2-carboxylic acid cyclopropylamid) []

Compound Description: LY2033298 is identified as a compound that binds to the allosteric site of the human M4 mAChR. It is structurally similar to LY2119620 and is suggested to share a similar binding site on the M4 receptor. []

Relevance: LY2033298 exhibits structural similarities to 3-amino-N-(3,4-dichlorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide, particularly in the shared thieno[2,3-b]pyridine core. Both compounds feature substitutions at the 3- and 2-positions of this core structure. The presence of an amino group at the 3-position and a carboxamide derivative at the 2-position in both compounds suggests they might share a similar binding mode to the allosteric site of mAChRs, despite the differences in their specific substituents.

LY2119620 (3-amino-5-chloro-N-cyclopropyl-4-methyl-6-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]thieno[2,3-b]pyridine-2-carboxamide) []

Compound Description: This compound is recognized as a novel probe for the allosteric binding sites of human M2 and M4 mAChRs. It does not compete with orthosteric ligands for the primary binding site. Instead, LY2119620 binds allosterically and positively cooperates with muscarinic agonists, indicating its potential to modulate receptor activity. []

Relevance: LY2119620 shares the thieno[2,3-b]pyridine core structure with 3-amino-N-(3,4-dichlorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide. Both compounds feature substitutions at the 3- and 2-positions. Specifically, the presence of an amino group at the 3-position and a carboxamide derivative at the 2-position in both compounds suggests they might share a similar binding mode to the allosteric site of mAChRs, despite variations in specific substituents.

3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide []

Compound Description: This compound serves as a central intermediate in synthesizing various pyridothienopyrimidines, pyridothienopyrimidothiazines, pyridothienopyrimidobenzthiazoles, and triazolopyridothienopyrimidines. These heterocyclic compounds are explored for their potential pharmacological activities. []

Relevance: This compound represents the core structure of 3-amino-N-(3,4-dichlorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide. The only difference is the absence of the 3,4-dichlorophenyl group on the carboxamide nitrogen in the core structure. This emphasizes the significance of the 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide scaffold as a building block for various bioactive molecules and further emphasizes how modifications to the carboxamide nitrogen can contribute to diverse pharmacological profiles.

Properties

Product Name

3-amino-N-(3,4-dichlorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide

IUPAC Name

3-amino-N-(3,4-dichlorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide

Molecular Formula

C16H13Cl2N3OS

Molecular Weight

366.3 g/mol

InChI

InChI=1S/C16H13Cl2N3OS/c1-7-5-8(2)20-16-12(7)13(19)14(23-16)15(22)21-9-3-4-10(17)11(18)6-9/h3-6H,19H2,1-2H3,(H,21,22)

InChI Key

NAWGYCAEVRYSQS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)NC3=CC(=C(C=C3)Cl)Cl)N)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.